molecular formula C5H5NOS B1338676 Thiophene-3-carboxamide CAS No. 51460-47-0

Thiophene-3-carboxamide

Cat. No. B1338676
M. Wt: 127.17 g/mol
InChI Key: DAUYIKBTMNZABP-UHFFFAOYSA-N
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Patent
US04316907

Procedure details

A solution of aluminium chloride (66.5 g) in acetyl chloride (200 ml) was stirred at room temperature for 1 h. Thiophene-3-carboxamide (12.7 g) was added in one aliquot and the resulting pale yellow solution stirred at room temperature for 4 h before being added cautiously to ice (1 kg) and dilute hydrochloric acid (400 ml). The resulting solution was saturated with sodium chloride and extracted with butanone (6×500 ml) and then ethyl acetate (6×500 ml). The combined organic extracts were evaporated to small volume, diluted with ethyl acetate (1000 ml) and washed thoroughly with sodium carbonate solution (6×100 ml) and water (100 ml) and then dried and evaporated to small volume to deposit the title compound as a white crystalline solid (14.0 g) m.p. 156°-157° which recrystallised from ethyl acetate, m.p. 156°-158°.
Quantity
66.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[S:5]1[CH:9]=[CH:8][C:7]([C:10]([NH2:12])=[O:11])=[CH:6]1.Cl.[Cl-].[Na+].[C:16](Cl)(=[O:18])[CH3:17]>>[C:16]([C:9]1[S:5][CH:6]=[C:7]([C:10]([NH2:12])=[O:11])[CH:8]=1)(=[O:18])[CH3:17] |f:0.1.2.3,6.7|

Inputs

Step One
Name
Quantity
66.5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
12.7 g
Type
reactant
Smiles
S1C=C(C=C1)C(=O)N
Step Three
Name
ice
Quantity
1 kg
Type
reactant
Smiles
Name
Quantity
400 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting pale yellow solution stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with butanone (6×500 ml)
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were evaporated to small volume
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (1000 ml)
WASH
Type
WASH
Details
washed thoroughly with sodium carbonate solution (6×100 ml) and water (100 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to small volume
CUSTOM
Type
CUSTOM
Details
recrystallised from ethyl acetate, m.p. 156°-158°

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)(=O)C1=CC(=CS1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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